2-{6-benzyl-2-methyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Description
This compound features a pyrido[4,3-d]pyrimidin-4-one core fused with a benzyl substituent at position 6 and a methyl group at position 2. The acetamide moiety is linked to a 2,3-dihydro-1,4-benzodioxin ring, which introduces unique electronic and steric properties.
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-17-26-21-9-10-28(14-18-5-3-2-4-6-18)15-20(21)25(31)29(17)16-24(30)27-19-7-8-22-23(13-19)33-12-11-32-22/h2-8,13H,9-12,14-16H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXZIGCWYJZEDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CN(CC2)CC3=CC=CC=C3)C(=O)N1CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Bioactivity
- Benzodioxin Acetamide vs. Benzylamide : The benzodioxin group in the target compound (vs. simple benzyl in ) may enhance solubility and receptor binding due to its oxygen-rich, planar structure. However, bulky substituents could reduce membrane permeability .
- Pyrido[4,3-d]pyrimidin-4-one vs. Pyrido[1,2-a]pyrimidin-4-one: The pyrido[1,2-a]pyrimidine analogs (e.g., ) exhibit analgesic activity through bioisosteric replacement of quinolinone nuclei. The target’s pyrido[4,3-d]pyrimidine core may offer distinct electronic properties for alternative targets .
- Thioether vs. Ether Linkages : Thioether-containing analogs (e.g., ) show moderate antibacterial activity, while ether-linked derivatives (e.g., ) lack reported data. The target’s acetamide linkage may favor hydrogen bonding with biological targets .
Research Findings and Implications
- Antibacterial Potential: Dihydropyrimidine derivatives (e.g., 5j, 5k ) inhibit Gram-positive bacteria (MIC: 8–32 µg/mL).
- Analgesic Bioisosterism: Pyrido[1,2-a]pyrimidine carboxamides () demonstrate bioisosteric equivalence to 4-hydroxyquinolin-2-ones, suggesting the target compound could similarly modulate pain pathways.
- Limitations: No direct cytotoxicity or pharmacokinetic data are available for the target compound. Further studies must evaluate its stability, metabolic clearance, and selectivity.
Notes
- Synthesis Challenges : The benzodioxin acetamide moiety requires precise coupling conditions to avoid racemization or side reactions .
- Structural Optimization: Substituting the pyrido-pyrimidine core with thieno-pyrimidine (as in ) may alter electronic profiles but risks reducing bioactivity.
- Unresolved Questions : The role of the 6-benzyl group in the target compound’s activity remains unclear. Comparative molecular docking studies with kinase targets are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
